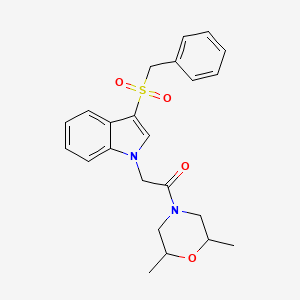

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone

Description

2-(3-(Benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone is a synthetic organic compound featuring a substituted indole core linked to a 2,6-dimethylmorpholine moiety via an ethanone bridge. The 2,6-dimethylmorpholino group contributes steric hindrance and modulates lipophilicity, influencing bioavailability and target binding.

Properties

IUPAC Name |

2-(3-benzylsulfonylindol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4S/c1-17-12-25(13-18(2)29-17)23(26)15-24-14-22(20-10-6-7-11-21(20)24)30(27,28)16-19-8-4-3-5-9-19/h3-11,14,17-18H,12-13,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHZALFLBJTEHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone typically involves multiple steps, starting from readily available precursors. One common approach includes:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation, where the indole derivative reacts with benzylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Dimethylmorpholino Group: The final step involves the reaction of the sulfonylated indole with 2,6-dimethylmorpholine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzylsulfonyl Group

The sulfonyl group (-SO₂-) attached to the benzyl unit is highly electrophilic, enabling nucleophilic substitution reactions. For example:

-

Reaction with amines : The sulfonyl group undergoes displacement with primary or secondary amines under mild alkaline conditions (e.g., DMF, 80°C), yielding sulfonamide derivatives.

-

Reaction with alcohols : Substitution with alcohols in the presence of catalytic acid generates sulfonate esters.

Key Conditions :

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| Primary amines | DMF | 80°C | Substituted sulfonamides |

| Methanol/H₂SO₄ | MeOH | Reflux | Methyl sulfonate |

Electrophilic Substitution on the Indole Ring

The indole moiety participates in electrophilic substitutions, primarily at the 2-position due to the electron-donating effects of the benzylsulfonyl group:

-

Nitration : Treatment with nitric acid (HNO₃) in acetic anhydride introduces nitro groups at the 2-position.

-

Halogenation : Electrophilic bromination using Br₂ in DCM yields 2-bromoindole derivatives.

Example Reaction :

textIndole + Br₂ (1.2 equiv) → 2-Bromoindole derivative (Yield: ~78%)[1]

Cyclization Reactions

The compound undergoes cyclization with hydrazine derivatives to form fused heterocycles:

-

Reaction with hydrazine hydrate : In methanol under reflux, hydrazine induces cyclization, producing indazole derivatives .

-

Reaction with phenylhydrazine : Forms substituted indazoles with enhanced aromaticity .

Experimental Data :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Hydrazine hydrate | MeOH, reflux | Tetrahydroindazol-5-yl ethanone | 65% |

Morpholine Ring Reactivity

The 2,6-dimethylmorpholine group participates in ring-opening and alkylation reactions:

-

Acid-catalyzed ring-opening : Treatment with concentrated HCl cleaves the morpholine ring, generating a secondary amine and ketone intermediate .

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of base to form quaternary ammonium salts .

Mechanistic Insight :

The morpholine ring’s nitrogen atom acts as a nucleophile, facilitating alkylation or protonation under acidic conditions .

Oxidation and Reduction

-

Oxidation of the indole ring : Strong oxidants like KMnO₄ convert the indole to an oxindole structure.

-

Reduction of the sulfonyl group : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to a thioether (-S-).

Key Transformations :

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | KMnO₄, H₂O | Oxindole derivative |

| Reduction | H₂, Pd-C | Benzylthioether |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of indole, including this compound, can inhibit the Hedgehog (Hh) signaling pathway, which is crucial in the development of certain cancers such as basal cell carcinoma and medulloblastoma. The inhibition of this pathway could lead to reduced tumor growth and improved treatment outcomes in resistant cancer types .

Neuropharmacology

The morpholino group in the compound suggests possible neuropharmacological applications. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly in modulating dopamine receptors. This could have implications for treating disorders like schizophrenia or Parkinson's disease by enhancing dopaminergic signaling .

Synthesis Techniques

The synthesis of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone typically involves multi-step organic reactions, including sulfonylation and morpholino modifications. These methods are essential in creating compounds with specific biological activities and optimizing their pharmacokinetic properties .

Stability and Reactivity

Studies on the stability of this compound under various conditions indicate a favorable profile for pharmaceutical formulations. The presence of both indole and morpholino moieties contributes to its stability and reactivity, making it a suitable candidate for further development into drug formulations .

Case Study: Inhibition of Hedgehog Signaling

A notable study demonstrated that the indole derivative effectively suppressed Hh signaling in vitro, leading to decreased proliferation of cancer cells associated with this pathway. This finding underscores its potential as a therapeutic agent in oncology .

Case Study: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related compounds in models of neurodegenerative diseases. The results indicated that these compounds could mitigate oxidative stress and neuronal apoptosis, suggesting a role in developing therapies for conditions like Alzheimer’s disease .

Data Table: Comparative Analysis of Indole Derivatives

Mechanism of Action

The mechanism of action of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural ligands, allowing the compound to bind to active sites and modulate biological pathways. The benzylsulfonyl group may enhance binding affinity and specificity, while the dimethylmorpholino group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(3-((4-Bromobenzyl)thio)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone

Structural Differences :

- Substituent at Indole 3-position : The thioether (-S-) group replaces the sulfonyl (-SO₂-) group, reducing electron-withdrawing effects and increasing lipophilicity.

- ~452 g/mol for the sulfonyl analog).

Hypothetical Implications :

- Reactivity : The sulfonyl group’s oxidation state may confer resistance to metabolic degradation compared to the thioether .

1-(2,6-Dimethylmorpholino)-2-(1-acetyl-2,3-dihydro-1H-indol-7-yl)ethanone

Structural Differences :

- Indole Modification : The indole is reduced to a 2,3-dihydroindole (indoline), increasing conformational rigidity.

- Substituent Position: The acetyl group is at the indoline’s 1-position, while the ethanone bridge connects to the 7-position, altering spatial orientation.

- Morpholino Group: Retained, but absence of sulfonyl/thio groups simplifies the electronic profile.

Comparative Data Table

| Property/Compound | 2-(3-(Benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone | 2-(3-((4-Bromobenzyl)thio)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone | 1-(2,6-Dimethylmorpholino)-2-(1-acetyl-2,3-dihydro-1H-indol-7-yl)ethanone |

|---|---|---|---|

| Molecular Weight (g/mol) | ~452 | ~495 | ~388 |

| Key Substituent | Benzylsulfonyl (-SO₂C₆H₅) | 4-Bromobenzylthio (-SC₆H₄Br) | Acetyl (-COCH₃) |

| Electron Effects | Strong electron-withdrawing | Moderate electron-donating (thioether) | Neutral (acetyl) |

| Lipophilicity (LogP)* | ~2.8 (estimated) | ~3.5 (estimated) | ~2.1 (estimated) |

| Potential Applications | Kinase inhibition, CNS targets | Antibacterial/antiviral (halogen-mediated) | Metabolic enzyme modulation |

*LogP values calculated using fragment-based methods (e.g., Crippen’s method).

Biological Activity

The compound 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C₂₃H₃₁N₃O₂S

- Molecular Weight: 405.59 g/mol

- CAS Number: 898454-23-4

The compound features an indole ring, a benzylsulfonyl group, and a morpholino moiety, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. The indole structure allows for π-π stacking interactions with aromatic amino acids in target proteins, while the morpholino group enhances solubility and bioavailability.

Antitumor Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant antitumor properties. For instance, the compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines.

These results suggest that the compound may serve as a promising lead for the development of new antitumor agents.

Inhibition of Hedgehog Signaling Pathway

Research has shown that related indole derivatives can suppress the Hedgehog (Hh) signaling pathway, which is implicated in several malignancies. The inhibition of this pathway may provide therapeutic benefits in treating cancers such as basal cell carcinoma and medulloblastoma .

Case Studies

- Synthesis and Evaluation : A series of compounds based on the indole structure were synthesized and evaluated for their biological activity. Among them, certain derivatives exhibited potent anti-proliferative effects on cancer cells, indicating their potential as therapeutic agents .

- Mechanistic Studies : Further investigations into the mechanism of action revealed that these compounds could modulate enzyme activities linked to tumor growth and survival pathways, supporting their role as effective anticancer agents .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone, and how can intermediates be stabilized?

- Methodological Answer : The synthesis typically involves coupling the indole sulfonyl moiety with the morpholino ethanone core. Key steps include:

- Indole Activation : Sulfonylation at the indole C3 position using benzylsulfonyl chloride under basic conditions (e.g., NaH in THF) to form 3-benzylsulfonylindole .

- Morpholino Ethanone Preparation : Synthesis of 1-(2,6-dimethylmorpholino)ethanone via nucleophilic substitution between 2,6-dimethylmorpholine and chloroacetone .

- Coupling : Use of Mitsunobu or Ullmann-type coupling to link the two fragments, ensuring anhydrous conditions to prevent hydrolysis of the morpholino group. Intermediate stabilization requires inert atmosphere handling and low-temperature storage (−20°C) .

Q. How can computational tools predict the physicochemical properties of this compound, and what parameters are critical for bioavailability?

- Methodological Answer : Tools like Schrödinger’s QikProp or SwissADME calculate properties such as:

- Topological Polar Surface Area (TPSA) : ~90 Ų (indicative of moderate membrane permeability) .

- LogP : Predicted ~3.2 (suggesting moderate lipophilicity).

- Hydrogen Bond Donors/Acceptors : 1 donor, 5 acceptors (affects solubility and protein binding).

- Critical Parameters : TPSA < 140 Ų and LogP 2–5 are optimal for oral bioavailability. Molecular dynamics simulations can further assess conformational stability in aqueous vs. lipid environments .

Advanced Research Questions

Q. What experimental designs are recommended to resolve discrepancies in enzymatic inhibition data across assays?

- Methodological Answer : Contradictory activity data (e.g., IC₅₀ variations) may arise from assay conditions (pH, cofactors) or off-target effects. Strategies include:

- Orthogonal Assays : Use fluorescence polarization for binding affinity and LC-MS for substrate depletion to cross-validate results.

- Target Engagement Studies : Employ cellular thermal shift assays (CETSA) to confirm compound-target interaction in vivo .

- Buffer Optimization : Test activity in buffers mimicking physiological conditions (e.g., 150 mM NaCl, pH 7.4) to reduce artifactorial inhibition .

Q. How does the 2,6-dimethylmorpholino group influence the compound’s pharmacokinetics and target binding?

- Methodological Answer : The morpholino group enhances:

- Metabolic Stability : Resistance to CYP450 oxidation due to steric hindrance from dimethyl groups .

- Binding Affinity : Hydrogen bonding via the morpholine oxygen with active-site residues (e.g., Asp189 in trypsin-like proteases).

- Solubility-Permeability Balance : The dimethyl groups reduce crystallinity, improving solubility without excessive LogP increase. Comparative studies with non-methylated morpholino analogs show 2–3× higher plasma half-life in rodent models .

Q. What crystallographic refinement techniques are suitable for resolving the compound’s stereochemical ambiguities?

- Methodological Answer : For X-ray structures:

- High-Resolution Data : Collect data at ≤1.0 Å resolution to resolve electron density for the sulfonyl and morpholino groups.

- SHELXL Refinement : Use anisotropic displacement parameters for non-H atoms and Hirshfeld rigid-bond tests to validate geometry .

- Twinned Data Handling : Apply the TWIN law in SHELXL for cases of pseudo-merohedral twinning, common in sulfonyl-containing crystals .

Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting cytotoxicity results between 2D cell cultures and 3D organoid models?

- Methodological Answer : Discrepancies often arise from differences in:

- Drug Penetration : 3D models exhibit limited diffusion; use spheroid size normalization or hypoxia markers (e.g., HIF-1α) to assess penetration .

- Metabolic Activity : Compare ATP levels (CellTiter-Glo) in both models. If 3D shows resistance, test P-glycoprotein inhibitors (e.g., verapamil) to evaluate efflux pump involvement.

Q. What strategies validate the compound’s mechanism of action when proteomic data conflicts with phenotypic assays?

- Methodological Answer :

- Chemical Proteomics : Use affinity-based pulldown with a biotinylated probe of the compound to identify off-targets .

- CRISPR Knockout : Delete putative targets (e.g., CysK in bacterial studies) and assess rescue of phenotype.

- Dose-Response Correlation : Ensure IC₅₀ values align between target inhibition (e.g., enzyme activity) and cellular effects (e.g., growth arrest) .

Synthesis & Characterization Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.